molecular formula C5H3ClLiNO2S B2408164 Lithium 2-chloropyridine-4-sulfinate CAS No. 2193067-89-7

Lithium 2-chloropyridine-4-sulfinate

Cat. No.: B2408164
CAS No.: 2193067-89-7
M. Wt: 183.53
InChI Key: VPKVASDNWAGFCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-chloropyridine-4-sulfinate is a chemical compound with the molecular formula C5H4ClNO2S·Li. It is a lithium salt of 2-chloropyridine-4-sulfinic acid and has gained attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-chloropyridine-4-sulfinate typically involves the reaction of 2-chloropyridine-4-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Lithium 2-chloropyridine-4-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-chloropyridine-4-sulfonate: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    Lithium 2-bromopyridine-4-sulfinate: Similar structure but with a bromine atom instead of chlorine.

    Lithium 2-chloropyridine-3-sulfinate: Similar structure but with the sulfinic acid group at a different position on the pyridine ring.

Uniqueness

Lithium 2-chloropyridine-4-sulfinate is unique due to its specific combination of a sulfinic acid group and a chlorine-substituted pyridine ring.

Properties

IUPAC Name

lithium;2-chloropyridine-4-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKVASDNWAGFCU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1S(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.